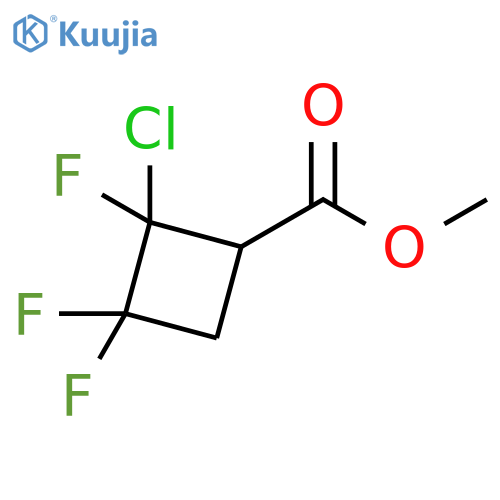Cas no 1526-29-0 (Cyclobutanecarboxylic acid, 2-chloro-2,3,3-trifluoro-, methyl ester)

Cyclobutanecarboxylic acid, 2-chloro-2,3,3-trifluoro-, methyl ester 化学的及び物理的性質
名前と識別子
-
- Cyclobutanecarboxylic acid, 2-chloro-2,3,3-trifluoro-, methyl ester
-
- MDL: MFCD03412252
- インチ: 1S/C6H6ClF3O2/c1-12-4(11)3-2-5(8,9)6(3,7)10/h3H,2H2,1H3
- InChIKey: ADSVSRFDBOZFRN-UHFFFAOYSA-N
- ほほえんだ: C1(C(OC)=O)CC(F)(F)C1(Cl)F
Cyclobutanecarboxylic acid, 2-chloro-2,3,3-trifluoro-, methyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB143525-5 g |
Methyl 2-chloro-2,3,3-trifluorocyclobutanecarboxylate, 97%; . |
1526-29-0 | 97% | 5 g |
€950.00 | 2023-07-20 | |
| Enamine | EN300-7863025-10.0g |
methyl 2-chloro-2,3,3-trifluorocyclobutane-1-carboxylate |
1526-29-0 | 95.0% | 10.0g |
$2146.0 | 2025-03-21 | |
| Enamine | EN300-7863025-1.0g |
methyl 2-chloro-2,3,3-trifluorocyclobutane-1-carboxylate |
1526-29-0 | 95.0% | 1.0g |
$499.0 | 2025-03-21 | |
| Enamine | EN300-7863025-2.5g |
methyl 2-chloro-2,3,3-trifluorocyclobutane-1-carboxylate |
1526-29-0 | 95.0% | 2.5g |
$978.0 | 2025-03-21 | |
| Aaron | AR020J31-50mg |
Methyl 2-chloro-2,3,3-trifluorocyclobutanecarboxylate |
1526-29-0 | 95% | 50mg |
$155.00 | 2025-02-14 | |
| Aaron | AR020J31-1g |
Methyl 2-chloro-2,3,3-trifluorocyclobutanecarboxylate |
1526-29-0 | 95% | 1g |
$712.00 | 2025-02-14 | |
| 1PlusChem | 1P020IUP-1g |
Methyl 2-chloro-2,3,3-trifluorocyclobutanecarboxylate |
1526-29-0 | 95% | 1g |
$679.00 | 2024-06-20 | |
| Aaron | AR020J31-100mg |
Methyl 2-chloro-2,3,3-trifluorocyclobutanecarboxylate |
1526-29-0 | 95% | 100mg |
$218.00 | 2025-02-14 | |
| 1PlusChem | 1P020IUP-2.5g |
Methyl 2-chloro-2,3,3-trifluorocyclobutanecarboxylate |
1526-29-0 | 95% | 2.5g |
$1271.00 | 2024-06-20 | |
| Aaron | AR020J31-2.5g |
Methyl 2-chloro-2,3,3-trifluorocyclobutanecarboxylate |
1526-29-0 | 95% | 2.5g |
$1370.00 | 2025-02-14 |
Cyclobutanecarboxylic acid, 2-chloro-2,3,3-trifluoro-, methyl ester 関連文献
-
Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
Cyclobutanecarboxylic acid, 2-chloro-2,3,3-trifluoro-, methyl esterに関する追加情報
Cyclobutanecarboxylic acid, 2-chloro-2,3,3-trifluoro-, methyl ester (CAS No. 1526-29-0)
Cyclobutanecarboxylic acid, 2-chloro-2,3,3-trifluoro-, methyl ester (CAS No. 1526-29-0) is a versatile organic compound with a unique structure that has garnered significant attention in the fields of organic synthesis and pharmaceutical research. This compound is characterized by its cyclobutane ring, chloro and trifluoro substituents, and a methyl ester group, making it a valuable building block for the synthesis of complex molecules and pharmaceuticals.
The cyclobutane ring in this compound provides a rigid structure that can influence the conformational properties of larger molecules. The presence of the chloro and trifluoro substituents adds to its chemical versatility and reactivity, making it an attractive candidate for various synthetic transformations. The methyl ester group further enhances its utility by allowing for easy functionalization through ester hydrolysis or other reactions.
Recent research has highlighted the potential of Cyclobutanecarboxylic acid, 2-chloro-2,3,3-trifluoro-, methyl ester in the development of novel pharmaceuticals. For instance, studies have shown that this compound can serve as a key intermediate in the synthesis of fluorinated drugs, which are known for their enhanced metabolic stability and bioavailability. Fluorine atoms are particularly effective at modulating the pharmacokinetic properties of drugs, making them more resistant to metabolic degradation and improving their therapeutic efficacy.
In addition to its applications in drug development, Cyclobutanecarboxylic acid, 2-chloro-2,3,3-trifluoro-, methyl ester has been explored for its use in materials science. The combination of the cyclobutane ring and fluorinated substituents imparts unique physical and chemical properties to polymers and coatings derived from this compound. These materials exhibit improved thermal stability, chemical resistance, and mechanical strength, making them suitable for a wide range of industrial applications.
The synthesis of Cyclobutanecarboxylic acid, 2-chloro-2,3,3-trifluoro-, methyl ester typically involves several steps. One common approach is the reaction of 2-chloro-2,3,3-trifluorocyclobutane carboxylic acid with methanol in the presence of an acid catalyst. This reaction yields the desired methyl ester with high purity and yield. Another method involves the fluorination of a precursor molecule followed by esterification to form the final product. These synthetic routes have been optimized to ensure high efficiency and scalability for industrial production.
The physical properties of Cyclobutanecarboxylic acid, 2-chloro-2,3,3-trifluoro-, methyl ester are also noteworthy. It is a colorless liquid with a boiling point around 100°C at reduced pressure. Its solubility in organic solvents such as dichloromethane and acetone makes it easy to handle in laboratory settings. The compound is stable under normal conditions but should be stored away from strong acids and bases to prevent degradation.
In terms of safety and handling, Cyclobutanecarboxylic acid, 2-chloro-2,3,3-trifluoro-, methyl ester should be used with appropriate precautions to avoid exposure to skin or inhalation. It is recommended to work with this compound in well-ventilated areas and to use personal protective equipment such as gloves and safety glasses.
Overall, Cyclobutanecarboxylic acid, 2-chloro-2,3,3-trifluoro-, methyl ester (CAS No. 1526-29-0) is a valuable compound with a wide range of applications in organic synthesis and pharmaceutical research. Its unique structure and chemical properties make it an essential building block for the development of new materials and drugs. As research in this area continues to advance, it is likely that new applications for this compound will be discovered, further expanding its utility in various scientific fields.
1526-29-0 (Cyclobutanecarboxylic acid, 2-chloro-2,3,3-trifluoro-, methyl ester) 関連製品
- 31542-68-4(1H-Purine-2,6-dione,3,9-dihydro-1,3-bis(phenylmethyl)-)
- 1690653-33-8(1-{6-methyl-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-2-yl}piperazine)
- 1804640-00-3(2-Bromo-6-cyano-3-(difluoromethyl)pyridine-5-carboxylic acid)
- 1690102-25-0((2S)-2-(5-chlorothiophen-3-yl)oxirane)
- 2097928-95-3(1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-amine)
- 1520325-01-2(1-(3-fluoro-4-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine)
- 1823912-15-7(N-METHYL-2-(6-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ETHANAMINE HCL)
- 1247147-26-7(3-bromo-N-(2-butoxyethyl)aniline)
- 2171981-53-4(3-{N-benzyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}propanoic acid)
- 5181-46-4(Disilane, (chloromethyl)pentamethyl-)
